
Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane is an organotin compound with the molecular formula C18H22BrClSn. This compound is characterized by the presence of both bromine and chlorine atoms bonded to a tin center, along with two 2,4,6-trimethylphenyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane can be synthesized through the reaction of 2,4,6-trimethylphenylmagnesium bromide with tin(IV) chloride. The reaction typically proceeds as follows:
- Preparation of 2,4,6-trimethylphenylmagnesium bromide by reacting 2,4,6-trimethylbromobenzene with magnesium in anhydrous ether.
- Addition of tin(IV) chloride to the Grignard reagent, resulting in the formation of this compound.
The reaction conditions usually involve low temperatures and an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions tailored to the specific substrates involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Materials Science: Employed in the preparation of organotin-based materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of bromo(chloro)bis(2,4,6-trimethylphenyl)stannane involves its ability to form coordination complexes with various substrates. The tin center can coordinate with nucleophiles, facilitating reactions such as substitution and coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- Dichlorobis(2,4,6-trimethylphenyl)stannane
- Dibromobis(2,4,6-trimethylphenyl)stannane
- Bromo(dichloro)bis(2,4,6-trimethylphenyl)stannane
Uniqueness
Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and selectivity in chemical reactions. This dual halogenation provides versatility in synthetic applications, allowing for a broader range of transformations compared to compounds with only one type of halogen.
特性
CAS番号 |
144650-36-2 |
|---|---|
分子式 |
C18H22BrClSn |
分子量 |
472.4 g/mol |
IUPAC名 |
bromo-chloro-bis(2,4,6-trimethylphenyl)stannane |
InChI |
InChI=1S/2C9H11.BrH.ClH.Sn/c2*1-7-4-8(2)6-9(3)5-7;;;/h2*4-5H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
DATIEBBJCYLSMN-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(Cl)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B12556595.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)
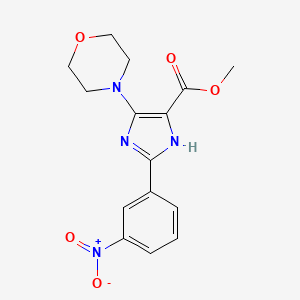
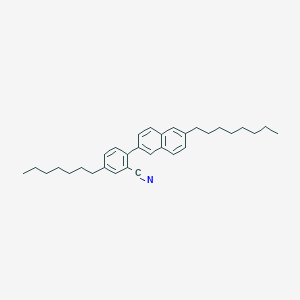
![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)
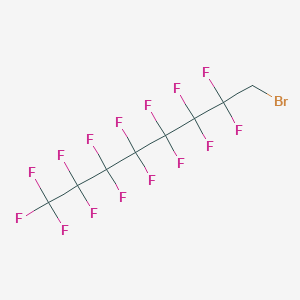
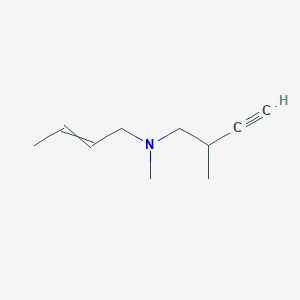
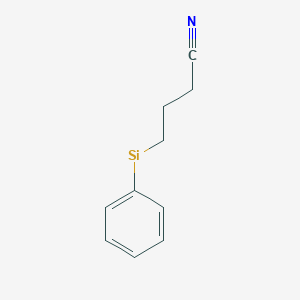
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)

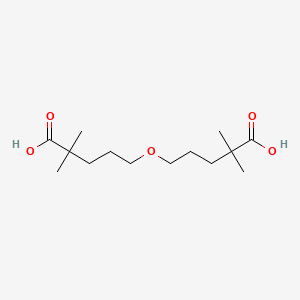
![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)

![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
